![molecular formula C16H17NO3 B1486341 6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid CAS No. 1036553-73-7](/img/structure/B1486341.png)

6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid

Vue d'ensemble

Description

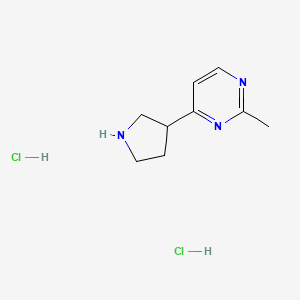

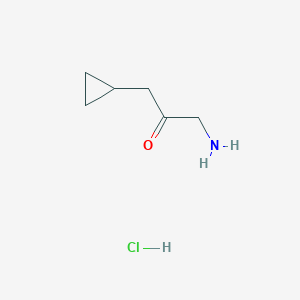

“6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1036553-73-7 . It has a molecular weight of 271.32 . It is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-(4-isopropyl-3-methylphenoxy)nicotinic acid . The InChI code for this compound is 1S/C16H17NO3/c1-10(2)14-6-5-13(8-11(14)3)20-15-7-4-12(9-17-15)16(18)19/h4-10H,1-3H3,(H,18,19) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Expeditious Synthesis Techniques

Research demonstrates innovative synthetic strategies for constructing highly functionalized compounds. For instance, phosphine-catalyzed annulations have been developed to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yield and regioselectivity. Such methods offer expedited routes to complex pyridine derivatives, crucial for further chemical transformations and applications in various fields (Zhu, Lan, & Kwon, 2003).

Heterocyclic Derivatives Synthesis

Innovative approaches utilizing palladium-catalyzed oxidative cyclization-alkoxycarbonylation have been employed to synthesize diverse heterocyclic derivatives like dihydropyridinones and tetrahydropyridinediones. These methods underscore the versatility of pyridinecarboxylic acid derivatives in generating a wide array of heterocyclic compounds, which are pivotal for pharmaceutical and material science research (Bacchi et al., 2005).

Applications in Material Science

Polyimide Synthesis

The development of novel pyridine-containing diamines and dianhydrides for the synthesis of polyimides illustrates the utility of pyridinecarboxylic acid derivatives in material science. These polyimides, characterized by excellent thermal stability, mechanical properties, and low water uptake, have significant potential in high-performance materials and engineering applications (Yan et al., 2011).

Extraction and Environmental Applications

Extraction Studies

Investigations into the extraction of pyridine-3-carboxylic acid using different solvents and techniques highlight the environmental relevance of these compounds. Understanding the efficiency of various extraction processes is crucial for the purification and recovery of pyridine derivatives from industrial waste streams, thereby contributing to sustainable chemical practices (Kumar & Babu, 2009).

Propriétés

IUPAC Name |

6-(3-methyl-4-propan-2-ylphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10(2)14-6-5-13(8-11(14)3)20-15-7-4-12(9-17-15)16(18)19/h4-10H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFZOMKBSJITPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1486269.png)

![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)

![2-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1486276.png)